2-Cyclohexen-1-one, 6-hydroxy-3-methyl-

Description

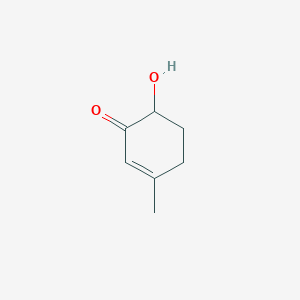

2-Cyclohexen-1-one, 6-hydroxy-3-methyl- is a cyclic enone derivative featuring a hydroxyl (-OH) group at position 6 and a methyl (-CH₃) group at position 3 on the cyclohexenone backbone. This compound belongs to the broader class of substituted cyclohexenones, which are pivotal in organic synthesis and natural product chemistry. For instance, cyclohexenones are often formed via cyclization of chain intermediates under catalytic conditions, as observed in Brønsted-Lewis acidic ionic liquid systems .

Properties

CAS No. |

101514-23-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

6-hydroxy-3-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(8)7(9)4-5/h4,6,8H,2-3H2,1H3 |

InChI Key |

XMUMCUPQYQSARY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(CC1)O |

Origin of Product |

United States |

Biological Activity

2-Cyclohexen-1-one, 6-hydroxy-3-methyl- is a cyclic organic compound characterized by a cyclohexene ring with hydroxyl and ketone functional groups. Its molecular formula is , and it has a molecular weight of approximately 168.23 g/mol. This compound is notable for its occurrence in various natural sources, including Mentha spicata (spearmint), contributing to the plant's aroma and flavor profile. The unique structural features of this compound enable various biological activities, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that 2-Cyclohexen-1-one, 6-hydroxy-3-methyl- exhibits several significant biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity , effective against a range of bacteria and fungi. The presence of hydroxyl and ketone groups enhances its interaction with microbial cell membranes, leading to cell lysis or inhibition of growth.

Anticancer Activity

Recent investigations have revealed potential anticancer properties . For instance, extracts containing this compound demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A concentration-dependent increase in inhibition was observed, indicating its potential as an anticancer agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. In vitro assays have suggested that it can scavenge free radicals, thereby protecting cells from oxidative damage.

The mechanisms underlying the biological activities of 2-Cyclohexen-1-one, 6-hydroxy-3-methyl- are multifaceted:

- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Free Radical Scavenging : The hydroxyl group plays a pivotal role in neutralizing free radicals.

Toxicity and Safety Profile

Toxicity studies indicate that 2-Cyclohexen-1-one, 6-hydroxy-3-methyl- has low acute toxicity levels. The median lethal concentration (LC50) in rat studies was reported at approximately 7000 mg/m³ . Observations from repeated dose inhalation toxicity studies revealed transient nasal bleeding and changes in blood parameters but no significant long-term effects at lower concentrations.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 2-Cyclohexen-1-one, 6-hydroxy-3-methyl-.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyclohexen-1-one, 6-hydroxy-3-methyl | C8H12O2 | Contains both hydroxyl and ketone functional groups |

| 2-Cyclohexen-1-one, 6-hydroxy-3-isopropyl | C10H14O2 | Similar structure but with different substituents |

| Diosphenol | C8H10O2 | Lacks the double bond; has different reactivity |

| 2-Hydroxy-piperitone | C10H16O2 | A cyclic ketone without hydroxyl at position six |

The distinct arrangement of functional groups in 2-Cyclohexen-1-one, 6-hydroxy-3-methyl- contributes to its specific biological activities and reactivity patterns compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that extracts containing this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative .

- Cytotoxicity Assessment : Research on its cytotoxic effects showed that at concentrations above 125 μg/mL, there was significant inhibition of MCF-7 cell proliferation .

- Antioxidant Evaluation : In vitro assays indicated that the compound exhibited strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

(6R)-2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one

- Molecular Formula : C₁₀H₁₆O₂

- Key Features : A hydroxyl group at position 2 and an isopropyl group at position 6, with stereochemistry at C6 (R-configuration).

2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-

2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-

2-Cyclohexen-1-one, 4,4-dimethyl-

- Boiling Point : 346 K (calculated)

Comparative Data Table

Functional and Reactivity Differences

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-hydroxy analogs) exhibit higher solubility in polar solvents compared to non-hydroxylated derivatives like 4,4-dimethyl-2-cyclohexen-1-one .

- Steric Effects: Bulky substituents (e.g., isopropyl or hexenyl groups) hinder access to the enone’s electrophilic β-carbon, slowing Michael addition reactions .

- Chromatographic Behavior : Retention times in gas chromatography (GC) vary significantly; for example, 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one shows distinct elution profiles on DB-5 vs. SPB-1 columns due to differences in phase polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.